molecular formula C15H17N3O3S B2808412 Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate CAS No. 1330750-54-3

Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate

Cat. No.: B2808412
CAS No.: 1330750-54-3
M. Wt: 319.38
InChI Key: IMWHSYPMDSWZHW-UHFFFAOYSA-N
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Description

Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities and is often studied for its applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenyl isothiocyanate with α-haloketones under basic conditions.

    Carbamoylation: The thiazole derivative is then reacted with ethyl chloroacetate in the presence of a base to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the ester moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the thiazole ring and the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the ester moiety.

    Substitution: Various substituted thiazole and aromatic derivatives.

Scientific Research Applications

Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

  • Ethyl 2-({[4-phenyl-1,3-thiazol-2-yl]carbamoyl}amino)acetate
  • Ethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate
  • Ethyl 2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate

Comparison: Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.

Properties

IUPAC Name

ethyl 2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-3-21-13(19)8-16-14(20)18-15-17-12(9-22-15)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWHSYPMDSWZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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